Ethyl hydroperoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

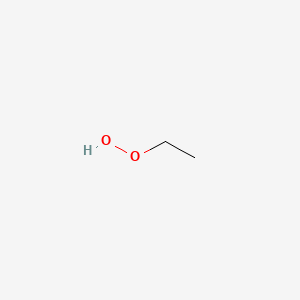

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hydroperoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2/c1-2-4-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHIHKRJJMKBEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184402 | |

| Record name | Ethyl hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3031-74-1 | |

| Record name | Hydroperoxide, ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3031-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydroperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL HYDROPEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08608DV9AD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Ethyl Hydroperoxide

This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who require precise data and methodologies for handling and characterizing this compound.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Reference(s) |

| Molecular Formula | C₂H₆O₂ | [1] |

| Molecular Weight | 62.068 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -100 °C (173 K) | [1] |

| Boiling Point | 95 °C (368 K) at 760 mmHg | [1] |

| Density | 0.948 g/cm³ | N/A |

| Solubility | Miscible with water and diethyl ether | [1] |

| Flash Point | 11.3 °C (Closed Cup) | N/A |

| pKa | 11.80 (at 25 °C) | [2] |

| Vapor Pressure | 27.4 mmHg (at 25 °C) | N/A |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are provided below.

2.1. Synthesis of this compound via Photocatalytic Oxidation of Ethane (B1197151)

This method outlines a highly efficient synthesis of this compound from ethane using a gold/tungsten trioxide (Au/WO₃) photocatalyst under visible light.[3][4]

-

Materials:

-

Ethane (C₂H₆) gas

-

Oxygen (O₂) gas

-

Au/WO₃ photocatalyst

-

Deionized water

-

High-pressure stainless-steel reactor with a quartz window

-

Visible light source (e.g., 300W Xe lamp with a 420 nm cut-off filter)

-

Gas chromatograph (GC) and High-Performance Liquid Chromatograph (HPLC) for product analysis

-

-

Procedure:

-

Suspend the Au/WO₃ photocatalyst in deionized water within the high-pressure reactor.

-

Seal the reactor and purge with ethane gas to remove air.

-

Pressurize the reactor with a mixture of ethane and oxygen gas.

-

Irradiate the reactor with the visible light source while stirring the suspension.

-

Maintain a constant reaction temperature (e.g., room temperature or elevated temperatures up to 100 °C for enhanced yield).[3][4]

-

After the reaction period (e.g., 2 hours), cool the reactor and carefully vent the excess gas.

-

Analyze the liquid product for this compound concentration using HPLC and the gaseous products using GC.

-

2.2. Determination of Boiling Point (Micro Method)

This micro-method is suitable for determining the boiling point of small quantities of volatile liquids.[5][6][7]

-

Apparatus:

-

Thiele tube

-

Heat-stable mineral oil

-

Thermometer

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

-

-

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the capillary tube (open end down) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer.

-

Place the thermometer and attached test tube into the Thiele tube filled with mineral oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe a slow, then rapid and continuous stream of bubbles emerging from the capillary tube as the liquid heats up and then boils.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.

-

2.3. Determination of Density (Pycnometer Method)

A pycnometer is used for the precise measurement of liquid density.[8][9][10]

-

Apparatus:

-

Pycnometer (a glass flask with a specific volume)

-

Analytical balance

-

Thermostatic bath

-

-

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it empty (m₁).

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a thermostatic bath at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it (m₂).

-

Empty and clean the pycnometer, then fill it with a reference liquid of known density at the same temperature (e.g., distilled water) and weigh it (m₃).

-

The density of this compound (ρ) is calculated using the formula: ρ = ((m₂ - m₁) / (m₃ - m₁)) * ρ_water

-

2.4. Determination of Solubility

This protocol provides a general method for assessing the solubility of a liquid in various solvents.[11][12][13]

-

Apparatus:

-

Test tubes

-

Graduated pipettes

-

Vortex mixer

-

-

Procedure:

-

Place a known volume (e.g., 1 mL) of the solvent (e.g., water, diethyl ether) into a test tube.

-

Add a small, measured volume (e.g., 0.1 mL) of this compound to the solvent.

-

Vigorously mix the contents using a vortex mixer for a set period.

-

Allow the mixture to stand and observe for any signs of phase separation, cloudiness, or undissolved droplets.

-

If the this compound dissolves completely, it is considered soluble. If not, the degree of solubility can be qualitatively described (e.g., partially soluble, insoluble). The process can be repeated with varying ratios of solute to solvent to determine miscibility.

-

2.5. Determination of Flash Point (Closed-Cup Method)

The closed-cup method is used to determine the lowest temperature at which the vapors of a volatile substance will ignite.[14][15][16][17][18]

-

Apparatus:

-

Pensky-Martens or Setaflash closed-cup flash point tester

-

Thermometer

-

Ignition source (as part of the tester)

-

-

Procedure:

-

Place a specified volume of this compound into the test cup of the apparatus.

-

Seal the cup with the lid.

-

Begin heating the sample at a slow, constant rate while stirring.

-

At regular temperature intervals, apply the ignition source through an opening in the lid.

-

The flash point is the lowest temperature at which a flash is observed inside the cup.

-

Record the flash point and the ambient barometric pressure.

-

2.6. Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[2][19][20][21][22]

-

Apparatus:

-

pH meter with a suitable electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Beaker

-

-

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., anhydrous ethylenediamine, as water can interfere).[2]

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized strong base (e.g., sodium aminoethoxide in ethylenediamine).[2]

-

Record the pH (or potential) after each incremental addition of the titrant.

-

Plot the pH (or potential) versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Visualizations

3.1. Workflow for Synthesis and Purification of this compound

Caption: Workflow for the synthesis and purification of this compound.

3.2. Experimental Determination of Physical Properties

Caption: Workflow for determining the physical properties of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. datapdf.com [datapdf.com]

- 3. Highly efficient visible-light photocatalytic ethane oxidation into this compound as a radical reservoir - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 5. ivypanda.com [ivypanda.com]

- 6. chymist.com [chymist.com]

- 7. scribd.com [scribd.com]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

- 9. youtube.com [youtube.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. idc-online.com [idc-online.com]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 14. researchgate.net [researchgate.net]

- 15. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 16. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 17. youtube.com [youtube.com]

- 18. stanhope-seta.co.uk [stanhope-seta.co.uk]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. web.mit.edu [web.mit.edu]

- 22. eurjchem.com [eurjchem.com]

Ethyl Hydroperoxide (CAS 3031-74-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl hydroperoxide (C₂H₅OOH), a reactive organic peroxide, is a molecule of significant interest in various fields of chemistry and biochemistry. This guide provides an in-depth technical overview of this compound, encompassing its chemical and physical properties, synthesis methodologies, decomposition kinetics, and diverse applications. Detailed experimental protocols for its synthesis and analysis are presented, alongside a thorough examination of its role as a radical initiator in polymerization and as an oxidizing agent in organic synthesis. Furthermore, this document elucidates the potential of this compound as a radical reservoir for regulating oxidative stress in cellular systems, a property of considerable interest in drug development. Safety and toxicological data are also compiled to ensure safe handling and application.

Physicochemical Properties

This compound is a colorless liquid with a molecular weight of 62.07 g/mol .[1] It is miscible with water and diethyl ether, a property that makes it a versatile reagent in both aqueous and organic media.[1][2][3] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3031-74-1 | |

| Molecular Formula | C₂H₆O₂ | [1] |

| Molecular Weight | 62.07 g/mol | [1] |

| Appearance | Colorless liquid | [2][3] |

| Boiling Point | 95 °C at 760 mmHg | [1] |

| Melting Point | -100 °C (estimate) | [2] |

| Density | 0.948 g/cm³ | [1] |

| Flash Point | 11.3 °C | [1] |

| pKa | 11.80 (25 °C) | [1] |

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, with the choice of method depending on the desired scale and purity.

Photocatalytic Oxidation of Ethane (B1197151)

A highly efficient method for the synthesis of this compound involves the visible-light-driven photocatalytic oxidation of ethane. This method utilizes a gold nanoparticle-decorated tungsten trioxide (Au/WO₃) catalyst.

Experimental Protocol:

-

Catalyst Preparation: Monoclinic WO₃ nanoparticles are prepared, followed by the photodeposition of Au nanoparticles. The final Au loading is typically around 0.33 wt%.

-

Reaction Setup: A reaction vessel is charged with the Au/WO₃ catalyst and deionized water. The vessel is then pressurized with ethane and oxygen.

-

Reaction Conditions: The reaction is carried out under visible light irradiation (e.g., from a 300 W Xenon lamp with a 420 nm cutoff filter) at a controlled temperature. For instance, at room temperature, a significant yield of this compound (1887 μmol g⁻¹) can be achieved within 2 hours. Elevating the temperature to 100 °C can dramatically increase the yield to 11,233 μmol g⁻¹.

-

Product Analysis: The liquid products are analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the yield and selectivity of this compound.

Catalytic Reaction of Ethane with Hydrogen Peroxide

Another common synthesis route is the catalytic reaction of ethane with hydrogen peroxide, often employing metal catalysts to facilitate the oxidation.[1]

Experimental Protocol (General):

-

Reactants: Ethane and an aqueous solution of hydrogen peroxide are used as the primary reactants.

-

Catalyst: A suitable metal catalyst is introduced into the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out in a sealed reactor under controlled temperature and pressure. The reaction proceeds via a radical mechanism.

-

Work-up and Purification: After the reaction, the catalyst is separated, and the product mixture is subjected to purification steps, such as distillation, to isolate the this compound.

Aqueous Partial Oxidation of Ethane

Research has shown that this compound can be produced with high selectivity through the aqueous partial oxidation of ethane using unsupported gold-palladium (AuPd) nanoparticle catalysts at room temperature and atmospheric pressure, with hydrogen peroxide as the oxidant.[1] At low H₂O₂ concentrations and short reaction times, 100% selectivity to this compound has been reported.[1]

Decomposition of this compound

The decomposition of this compound is a critical aspect of its chemistry, influencing its stability, reactivity, and applications.

Unimolecular Decomposition

The primary decomposition pathway for this compound is the unimolecular homolytic cleavage of the weak oxygen-oxygen bond. This process generates an ethyl alkoxy radical (CH₃CH₂O•) and a hydroxyl radical (•OH). Theoretical studies have shown that this pathway accounts for over 99% of the decomposition in the temperature range of 300 to 1000 K.

Experimental Protocol for Studying Decomposition Kinetics:

-

Methodology: The kinetics of unimolecular decomposition can be studied using techniques such as laser flash photolysis coupled with time-resolved spectroscopy.

-

Procedure: A precursor molecule is photolyzed to generate the desired radical species (in this case, related to this compound decomposition studies). The subsequent decay of the species of interest is monitored over time using absorption or fluorescence spectroscopy.

-

Data Analysis: The temporal profiles of the species are fitted to appropriate kinetic models to extract the rate coefficients for the decomposition reaction. The effect of temperature and pressure on the rate coefficients can be investigated to determine the Arrhenius parameters (activation energy and pre-exponential factor). For instance, the decomposition of α-alkoxyalkyl-hydroperoxides has been studied by monitoring their single-exponential decay at different temperatures to construct an Arrhenius plot and determine the activation energy.[4]

Applications of this compound

This compound's reactivity makes it a valuable tool in several chemical and biological applications.

Radical Initiator in Polymerization

Organic peroxides, including this compound, are widely used as initiators for free-radical polymerization. The homolytic cleavage of the O-O bond provides the initial radicals that start the polymerization chain reaction.

Experimental Workflow for Free-Radical Polymerization:

-

Monomer Preparation: The vinyl monomer (e.g., methyl methacrylate) is purified to remove inhibitors.

-

Initiator Addition: A carefully measured amount of this compound is added to the monomer. The concentration of the initiator will influence the rate of polymerization and the molecular weight of the resulting polymer.

-

Polymerization: The mixture is heated to a specific temperature to induce the decomposition of the this compound and initiate polymerization. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent inhibition by oxygen.

-

Termination and Isolation: The polymerization is terminated after a desired time or conversion is reached. The polymer is then isolated and purified, often by precipitation in a non-solvent followed by drying.

Oxidizing Agent in Organic Synthesis

This compound can be used as an oxidizing agent in various organic transformations, such as the epoxidation of alkenes.

Experimental Protocol for Epoxidation of Styrene (B11656) (Illustrative):

-

Reaction Setup: A solution of styrene in a suitable solvent (e.g., toluene) is prepared in a reaction flask.

-

Addition of Oxidant: this compound is added to the styrene solution, often in the presence of a catalyst (e.g., a transition metal complex) to enhance the reaction rate and selectivity.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, the mixture is worked up to remove the catalyst and any unreacted starting materials. The resulting epoxide (styrene oxide) is then purified, for example, by column chromatography.

Biological Applications and Drug Development

Recent research has highlighted the potential of this compound as a "radical reservoir" for regulating oxidative stress in cells. Its ability to release reactive oxygen species (ROS) in a controlled manner is being explored for therapeutic applications, including as a potential anticancer drug.

Safety and Toxicology

This compound is a reactive and potentially explosive compound that must be handled with care.

Safety Precautions:

-

Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be stored separately from incompatible materials such as reducing agents and strong acids and bases.

-

Stability: this compound is sensitive to heat, shock, and friction. It can decompose violently, especially when heated or in the presence of contaminants.

Toxicological Data:

Detailed toxicological data specifically for this compound is limited. However, organic peroxides as a class are known to be irritants to the skin, eyes, and respiratory tract. Chronic exposure to some organic peroxides has been associated with organ damage.[5][6][7] It is crucial to consult the Safety Data Sheet (SDS) for the most current and specific safety and health information. General toxicological information for organic peroxides suggests that their toxicity is often localized to the site of contact due to their high reactivity and rapid decomposition.

Table 2: General Toxicological Profile of Organic Peroxides

| Exposure Route | Potential Effects |

| Inhalation | Irritation of the respiratory tract. |

| Skin Contact | Irritation, redness, and burns. |

| Eye Contact | Severe irritation and potential for eye damage. |

| Ingestion | Gastrointestinal irritation. |

| Chronic Exposure | Potential for organ damage (e.g., liver, kidney), respiratory illnesses.[5][6] |

Conclusion

This compound is a versatile and reactive molecule with a growing number of applications in both industrial and research settings. Its synthesis via efficient photocatalytic methods and its unique properties as a radical reservoir open up new avenues for its use in green chemistry and medicine. A thorough understanding of its synthesis, decomposition, and handling is essential for its safe and effective utilization. Further research into its specific toxicological profile and its mechanism of action in biological systems will be crucial for realizing its full potential, particularly in the field of drug development.

References

- 1. This compound (3031-74-1) for sale [vulcanchem.com]

- 2. Cas 3031-74-1,this compound | lookchem [lookchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Decomposition mechanism of α-alkoxyalkyl-hydroperoxides in the liquid phase: temperature dependent kinetics and theoretical calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 6. researchgate.net [researchgate.net]

- 7. organic peroxide dangers - HPMC manufacturer [hpmcmanufacturer.com]

Formation of ethyl hydroperoxide in atmospheric chemistry

An In-depth Technical Guide on the Formation of Ethyl Hydroperoxide in Atmospheric Chemistry

Introduction

This compound (C₂H₅OOH), a significant organic hydroperoxide, plays a crucial role in atmospheric chemistry. As a key reactive oxygen species, it serves as an important intermediate and a "radical reservoir," influencing oxidative processes in the troposphere.[1][2] Its formation is intricately linked to the oxidation of volatile organic compounds (VOCs), particularly ethane (B1197151), the second most abundant hydrocarbon in the atmosphere. Understanding the formation pathways of this compound is essential for accurately modeling tropospheric chemistry, including the cycling of HOₓ radicals (OH + HO₂) and the formation of secondary organic aerosols (SOA). This guide provides a detailed overview of the core formation mechanisms, relevant kinetic data, and experimental methodologies for its study.

Core Formation Pathways

The atmospheric formation of this compound is dominated by gas-phase radical-radical reactions, with contributions from heterogeneous and photochemical processes.

Primary Gas-Phase Formation: The C₂H₅O₂ + HO₂ Reaction

The principal pathway for the formation of this compound in the atmosphere is the bimolecular reaction between the ethyl peroxy radical (C₂H₅O₂) and the hydroperoxyl radical (HO₂).[1] This reaction is a significant sink for peroxy radicals in low-NOₓ environments, such as remote and rural areas.

The overall reaction is: C₂H₅O₂ + HO₂ → C₂H₅OOH + O₂

This reaction channel is believed to proceed with a yield approaching 100%, making it a highly efficient route to this compound formation.[1][3] The process begins with the oxidation of ethane (C₂H₆), primarily by the hydroxyl radical (OH), to form an ethyl radical (C₂H₅). This is followed by the rapid addition of molecular oxygen to create the ethyl peroxy radical.

-

Step 1: Ethane Oxidation: C₂H₆ + OH → C₂H₅ + H₂O

-

Step 2: Ethyl Peroxy Radical Formation: C₂H₅ + O₂ → C₂H₅O₂

-

Step 3: this compound Formation: C₂H₅O₂ + HO₂ → C₂H₅OOH + O₂

// Nodes Ethane [label="Ethane (C₂H₆)", fillcolor="#FFFFFF", fontcolor="#202124"]; EthylRadical [label="Ethyl Radical (C₂H₅)", fillcolor="#FFFFFF", fontcolor="#202124"]; EthylPeroxy [label="Ethyl Peroxy Radical (C₂H₅O₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; EHP [label="this compound (C₂H₅OOH)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Reactant Nodes OH [label="OH", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2_1 [label="O₂", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HO2 [label="HO₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges OH -> EthylRadical [style=invis]; Ethane -> EthylRadical [label="+ OH\n- H₂O"]; O2_1 -> EthylPeroxy [style=invis]; EthylRadical -> EthylPeroxy [label="+ O₂"]; HO2 -> EHP [style=invis]; EthylPeroxy -> EHP [label="+ HO₂\n- O₂"]; } } Caption: Primary gas-phase formation pathway of this compound.

Competing Reactions of the Ethyl Peroxy Radical

The fate of the ethyl peroxy radical, and thus the efficiency of this compound formation, depends on the chemical environment.[4] In polluted, high-NOₓ atmospheres, its reaction with nitric oxide (NO) dominates. Other significant loss pathways include self-reaction and cross-reactions with other peroxy radicals.

-

Reaction with NO: C₂H₅O₂ + NO → C₂H₅O + NO₂

-

Self-Reaction: C₂H₅O₂ + C₂H₅O₂ → Products (e.g., 2C₂H₅O + O₂, C₂H₅OH + CH₃CHO + O₂)[5][6]

-

Cross-Reaction with CH₃O₂: C₂H₅O₂ + CH₃O₂ → Products (e.g., C₂H₅O + CH₃O + O₂)[7]

// Central Node C2H5O2 [label="Ethyl Peroxy Radical\n(C₂H₅O₂)", fillcolor="#FFFFFF", fontcolor="#202124", shape=octagon];

// Reactant Nodes HO2 [label="HO₂", fillcolor="#FBBC05", fontcolor="#202124"]; NO [label="NO", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RO2 [label="Other RO₂\n(e.g., CH₃O₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Self [label="C₂H₅O₂ (Self)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Product Nodes EHP [label="this compound\n(C₂H₅OOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkoxy [label="Ethoxy Radical\n(C₂H₅O)", fillcolor="#FFFFFF", fontcolor="#202124"]; Stable [label="Stable Products\n(e.g., C₂H₅OH, CH₃CHO)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges C2H5O2 -> EHP [label=" Low NOₓ", color="#4285F4", fontcolor="#4285F4"]; HO2 -> EHP [style=invis];

C2H5O2 -> Alkoxy [label=" High NOₓ", color="#EA4335", fontcolor="#EA4335"]; NO -> Alkoxy [style=invis];

C2H5O2 -> Alkoxy [label=" Cross/Self-Rxn", color="#34A853", fontcolor="#34A853"]; RO2 -> Alkoxy [style=invis];

C2H5O2 -> Stable [label=" Self-Rxn", color="#5F6368", fontcolor="#5F6368"]; Self -> Stable [style=invis]; } } Caption: Competing fates of the Ethyl Peroxy Radical (C₂H₅O₂).

Other Formation Pathways

While the C₂H₅O₂ + HO₂ reaction is dominant, other pathways contribute to the atmospheric budget of this compound:

-

Ozonolysis of Alkenes: The reaction of ozone with certain alkenes can produce stabilized Criegee intermediates (SCIs), which subsequently react with water to form hydroperoxides.[1][8]

-

Photocatalytic Oxidation of Ethane: this compound can be formed via the photocatalytic oxidation of ethane on surfaces, a process that may be relevant on atmospheric aerosols.[9] Impressive yields have been achieved experimentally under visible light irradiation.[1][10] The reaction is: CH₃CH₃ + O₂ → CH₃CH₂OOH.[9]

-

Combustion: this compound is an intermediate product formed in the flame of burning alkanes.[2][9]

Quantitative Data

The kinetics of the reactions governing the formation of this compound have been the subject of numerous laboratory studies. The rate constants and branching ratios are critical inputs for atmospheric models.

Table 1: Key Reactions and Rate Constants

| Reaction ID | Reaction Equation | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Notes |

| R1 | C₂H₅O₂ + HO₂ → C₂H₅OOH + O₂ | ~(2.8 ± 0.5) x 10⁻¹³ e⁽⁵⁹⁴/ᵀ⁾[11] | Rate is faster than C₂H₅O₂ self-reaction.[6] The primary formation channel. |

| R2 | C₂H₅O₂ + C₂H₅O₂ → Products | (1.0 ± 0.2) x 10⁻¹³[5] | Self-reaction with multiple product channels (see Table 2). |

| R3 | C₂H₅O₂ + CH₃O₂ → Products | (3.8 ± 1.0) x 10⁻¹³[7] | Cross-reaction with methyl peroxy radical. |

| R4 | C₂H₅O₂ + C₂H₅O → Products | (7.0 ± 1.5) x 10⁻¹²[5] | Reaction with the ethoxy radical. |

| R5 | C₂H₅ + HO₂ → C₂H₅OOH | Barrierless addition; pressure and temperature dependent.[12][13] | Forms an energy-rich intermediate C₂H₅OOH*. |

Table 2: Product Branching Ratios for C₂H₅O₂ Reactions

| Reaction | Product Channel | Branching Ratio (α) | Notes |

| C₂H₅O₂ + HO₂ | → C₂H₅OOH + O₂ | ~0.93[3] | Product yield studies confirm this is the dominant channel.[3] |

| → CH₃CHO + H₂O + O₂ | < 0.07 | Minor channel. | |

| C₂H₅O₂ + C₂H₅O₂ | → 2C₂H₅O + O₂ | 0.31 ± 0.06[5] | The radical-propagating channel. |

| → C₂H₅OH + CH₃CHO + O₂ | 0.5 - 0.6 | A major non-radical channel. | |

| → C₂H₄O₂ + C₂H₅OH | ~0.1 | A minor non-radical channel. | |

| C₂H₅O₂ + CH₃O₂ | → C₂H₅O + CH₃O + O₂ | 0.40 ± 0.20[7] | The radical-propagating channel for the cross-reaction. |

Experimental Protocols

The quantitative data presented above are derived from sophisticated laboratory experiments designed to isolate and study fast radical-radical reactions.

Laser Photolysis / Time-Resolved Spectroscopy

This is a primary technique for determining the rate constants of radical reactions.

-

Radical Generation: Peroxy radicals are generated from the reaction of Cl-atoms with a hydrocarbon precursor (e.g., ethane) in the presence of O₂.[4][7] The Cl-atoms are produced by the pulsed laser photolysis (e.g., at 351 nm) of Cl₂.[4][7]

-

HO₂ Generation: HO₂ radicals are often produced as a secondary product, for example, from the reaction of ethoxy radicals (C₂H₅O) with O₂.[6] In some studies, a precursor like methanol (B129727) is added to enhance HO₂ production.[14]

-

Detection and Monitoring: The concentrations of C₂H₅O₂ and HO₂ radicals are monitored over time following the laser pulse. Techniques include:

-

Cavity Ring-Down Spectroscopy (CRDS): A highly sensitive absorption technique used for selective detection of specific radicals in the near-infrared, such as C₂H₅O₂ at ~7602 cm⁻¹ and HO₂ at ~6638 cm⁻¹.[6][7]

-

Time-Resolved UV Absorption Spectroscopy: A less selective but widely used method to monitor the total concentration of peroxy radicals, which have broad UV absorption spectra.[11]

-

-

Data Analysis: The observed decay profiles of the radicals are fitted to a chemical model that includes the primary and secondary reactions.[7] By varying the initial concentrations and observing the decay kinetics, the rate constant for the reaction of interest can be extracted.[6]

// Edges Mix -> Photolysis; Photolysis -> RadicalGen; RadicalGen -> CRDS; CRDS -> Decay; Decay -> Model; Model -> Rate; } } Caption: Experimental workflow for kinetic studies using Laser Photolysis.

Smog Chamber / Product Yield Studies

Environmental chambers are used to simulate atmospheric conditions and measure the yields of stable reaction products.

-

Experimental Setup: Large-volume (e.g., 19 m³) chambers made of inert materials like fluorinated ethylene (B1197577) propylene (B89431) (FEP) are filled with purified air and precursor gases (e.g., C₂H₆, an HO₂ source like methanol, and a Cl source).[3][15]

-

Reaction Initiation: The mixture is irradiated with UV light to simulate sunlight and initiate photochemical reactions.

-

Product Analysis: The concentrations of reactants and stable products (like this compound and acetaldehyde) are measured over the course of the experiment using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy.

-

Data Interpretation: By varying the ratio of precursors (e.g., increasing the concentration of the HO₂ source), the branching ratios of the different reaction pathways can be determined from the measured product yields.[3] For example, in the presence of high methanol concentrations, the acetaldehyde (B116499) yield from ethane photooxidation drops to near zero, while the this compound yield rises to over 90%.[3]

References

- 1. This compound | 3031-74-1 | Benchchem [benchchem.com]

- 2. This compound (3031-74-1) for sale [vulcanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rate constant and branching ratio of the reaction of ethyl peroxy radicals with methyl peroxy radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Theoretical Study of the C2H5 + HO2 Reaction: Mechanism and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Theoretical Study of the C₂H₅ + HO₂ Reaction: Mechanism and Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A perspective on the reactions of organic peroxy radicals with HO 2 - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D5EA00023H [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

Unimolecular Decomposition of Ethyl Hydroperoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydroperoxide (CH₃CH₂OOH) is a key intermediate in the atmospheric and combustion chemistry of ethane (B1197151) and other small hydrocarbons. Its unimolecular decomposition is a critical step in various reaction cascades, influencing the production of reactive radicals that can drive further chemical transformations. From a drug development perspective, understanding the stability and decomposition of hydroperoxide moieties is crucial, as they can be present in drug substances or formed during metabolic processes, potentially leading to toxicity or degradation. This technical guide provides an in-depth analysis of the unimolecular decomposition mechanism of this compound, focusing on theoretical and computational findings. The available literature on this specific reaction is dominated by computational studies, with a notable absence of detailed experimental protocols for its isolated unimolecular decomposition.

Dominant Decomposition Pathway

Theoretical studies have conclusively identified the homolytic cleavage of the peroxide (O-O) bond as the principal unimolecular decomposition pathway for this compound.[1][2] This reaction is highly dominant, with a branching ratio exceeding 99% over a wide temperature range (300 to 1000 K).[1][2][3] The products of this primary channel are the ethoxy radical (CH₃CH₂O•) and the hydroxyl radical (•OH).

Other potential decomposition channels, such as C-O, C-C, O-H, and C-H bond fissions, are significantly less favorable due to their higher dissociation energies.[2]

Quantitative Kinetic Data

The kinetics of the dominant O-O bond cleavage have been investigated using high-level quantum chemical calculations and Rice-Ramsperger-Kassel-Marcus (RRKM) theory. The following tables summarize the key quantitative data from these theoretical studies.

Table 1: Calculated Dissociation Energies for Unimolecular Decomposition Channels of this compound

| Bond Cleavage | Products | Dissociation Energy (kcal/mol) |

| O-O | CH₃CH₂O• + •OH | 41.48 |

| C-O | CH₃CH₂• + •OOH | 68.1 |

| O-H | CH₃CH₂OO• + H• | 81.3 |

| C-C | •CH₃ + •CH₂OOH | 85.2 |

| C₁-H | •CH₂CH₂OOH + H• | 92.9 |

| C₂-H | CH₃CH(•)OOH + H• | 98.7 |

| Data sourced from Chen et al. (2011) at the CCSD(T)/6-311+G(3df,2p)//B3LYP/6-311G(d,p) level of theory.[2] |

Table 2: Temperature and Pressure-Dependent Rate Constants for the Dominant Decomposition Channel (CH₃CH₂OOH → CH₃CH₂O• + •OH)

| Temperature (K) | Pressure (atm) | Rate Constant (s⁻¹) |

| 300 | 1 | 1.10 x 10⁻¹⁹ |

| 400 | 1 | 1.39 x 10⁻¹¹ |

| 500 | 1 | 2.04 x 10⁻⁶ |

| 600 | 1 | 1.34 x 10⁻³ |

| 800 | 1 | 0.15 |

| 1000 | 1 | 6.94 |

| 500 | 0.01 | 1.83 x 10⁻⁶ |

| 500 | 100 | 2.11 x 10⁻⁶ |

| Data sourced from Chen et al. (2011).[1] |

The rate constant for the dominant O-O bond dissociation at 1 atm can also be expressed by the following equation: k₁(T) = 9.26 x 10⁵² * T⁻¹¹⁹¹ * exp(-26879/T) s⁻¹[1][2][3]

Reaction Pathway Visualization

The unimolecular decomposition of this compound is best visualized as a primary pathway with several minor, competing channels. The following diagram illustrates these relationships based on their calculated dissociation energies.

Caption: Primary and minor pathways in the unimolecular decomposition of this compound.

Computational Methodology

The primary source for the kinetic and mechanistic data presented is the work by Chen et al. (2011).[1][2] Their computational workflow is summarized below:

-

Geometry Optimization and Vibrational Frequencies:

-

The geometries of this compound and all decomposition products and transition states were optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311G(d,p) basis set.

-

Vibrational frequency calculations were performed at the same level of theory to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies (ZPVE).

-

-

High-Level Energy Calculations:

-

To obtain more accurate energies, single-point energy calculations were performed on the B3LYP-optimized geometries using the coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) method with the 6-311+G(3df,2p) basis set. This composite level of theory is denoted as CCSD(T)/6-311+G(3df,2p)//B3LYP/6-311G(d,p).

-

-

Potential Energy Surface (PES) Construction:

-

The calculated energies were used to construct the potential energy surface for the various decomposition channels.

-

-

Rate Constant Calculations:

-

The temperature and pressure-dependent rate constants were calculated using Rice-Ramsperger-Kassel-Marcus (RRKM) theory, which is a statistical theory used to describe the rates of unimolecular reactions. The calculations were performed using the VARIFLEX code.

-

The logical workflow for these computational studies can be visualized as follows:

Caption: Computational workflow for determining the unimolecular decomposition kinetics of this compound.

Conclusion

The unimolecular decomposition of this compound is fundamentally governed by the cleavage of the weak O-O bond, leading to the formation of an ethoxy and a hydroxyl radical. This pathway is overwhelmingly dominant over other potential bond fission reactions. The provided quantitative data, derived from high-level theoretical studies, offers a robust framework for understanding the kinetics of this reaction across a range of temperatures and pressures. While experimental validation of these theoretical findings for the isolated unimolecular decomposition is currently lacking in the literature, the computational results provide essential parameters for kinetic modeling in combustion, atmospheric chemistry, and potentially for assessing the stability of hydroperoxide-containing compounds in biological and pharmaceutical contexts. Researchers and professionals in these fields can utilize this information to better predict the behavior of this compound and related structures in their respective systems.

References

Quantum Chemical Insights into Ethyl Hydroperoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ethyl hydroperoxide (CH₃CH₂OOH) through the lens of quantum chemical studies. It summarizes key findings on its structural properties, conformational landscape, and decomposition pathways, presenting quantitative data and detailed methodologies for computational experiments. This document is intended to serve as a comprehensive resource for researchers in atmospheric chemistry, combustion science, and drug development where hydroperoxide chemistry is of significant interest.

Molecular Structure and Conformational Analysis

Quantum chemical calculations have been instrumental in elucidating the three-dimensional structure and conformational preferences of this compound. The molecule primarily exists in two stable conformations: anti and gauche.

Computational studies, particularly at the B3LYP and MP2 levels of theory with Pople-style basis sets (e.g., 6-31G*, 6-311G(d,p)), have been employed to optimize the geometries of these conformers.[1][2] The anti conformer is generally found to be the lower energy structure, though the energy difference between the two is small.[2]

Below is a summary of calculated structural parameters for the anti and gauche conformers of this compound.

Table 1: Calculated Geometrical Parameters of this compound Conformers

| Parameter | Bond/Angle | Level of Theory | anti Conformer | gauche Conformer |

| Bond Lengths (Å) | ||||

| O-O | B3LYP/6-311G(d,p) | 1.475 | 1.476 | |

| C-O | B3LYP/6-311G(d,p) | 1.438 | 1.440 | |

| O-H | B3LYP/6-311G(d,p) | 0.968 | 0.967 | |

| C-C | B3LYP/6-311G(d,p) | 1.525 | 1.524 | |

| Bond Angles (°) | ||||

| C-O-O | B3LYP/6-311G(d,p) | 107.8 | 108.2 | |

| O-O-H | B3LYP/6-311G(d,p) | 100.2 | 100.5 | |

| C-C-O | B3LYP/6-311G(d,p) | 107.5 | 107.1 | |

| Dihedral Angle (°) | C-O-O-H | B3LYP/6-311G(d,p) | 180.0 | ~60.0 |

Note: The values presented are representative and may vary slightly depending on the specific level of theory and basis set employed. For precise research applications, consulting the original literature is recommended.

Conformational Energy Landscape

The interconversion between the anti and gauche conformers proceeds through a transition state, the energy of which defines the rotational barrier. The potential energy surface for the rotation around the O-O bond is a key aspect of this compound's dynamics.

Unimolecular Decomposition of this compound

The thermal decomposition of this compound is a critical process in combustion and atmospheric chemistry. Quantum chemical studies have identified the primary decomposition channels and their associated energy barriers.

The dominant unimolecular decomposition pathway is the homolytic cleavage of the weak O-O bond, leading to the formation of an ethoxy radical (CH₃CH₂O•) and a hydroxyl radical (•OH).[3] This pathway has been shown to account for over 99% of the decomposition over a wide temperature range (300-1000 K).[3]

High-level computational methods, such as the coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with large basis sets (e.g., 6-311+G(3df,2p)), are often used to accurately predict the potential energy surface for these reactions, with geometries typically optimized using density functional theory (DFT) methods like B3LYP.[4][5]

Table 2: Calculated Energies for the Unimolecular Decomposition of this compound

| Species | Description | Level of Theory | Relative Energy (kcal/mol) |

| CH₃CH₂OOH | This compound (reactant) | CCSD(T)//B3LYP | 0.0 |

| [CH₃CH₂O---OH]‡ | Transition State for O-O cleavage | CCSD(T)//B3LYP | ~42.0 |

| CH₃CH₂O• + •OH | Ethoxy and Hydroxyl Radicals (products) | CCSD(T)//B3LYP | ~43.0 |

Note: Energies are relative to the this compound reactant. The values are approximate and depend on the specific computational methodology.

Decomposition Pathway Workflow

The logical workflow for studying the unimolecular decomposition of this compound using quantum chemical methods is outlined below.

Bimolecular Reactions

This compound is also involved in various bimolecular reactions in the atmosphere. For instance, it can be formed through the reaction of the ethylperoxy radical (C₂H₅O₂) with the hydroperoxyl radical (HO₂).[6] Computational studies have been employed to investigate the mechanisms and kinetics of these reactions, providing valuable data for atmospheric modeling.[6]

Methodologies in Quantum Chemical Studies

The accuracy of quantum chemical predictions is highly dependent on the chosen methodology. The following provides a general protocol for the computational study of this compound.

Geometry Optimization

-

Method: Density Functional Theory (DFT) with a functional such as B3LYP is a common and reliable choice for geometry optimizations of molecules of this size.[6]

-

Basis Set: A Pople-style basis set like 6-311G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) is typically used to provide a good balance between accuracy and computational cost.[6]

-

Software: Gaussian, ORCA, or other quantum chemistry software packages can be used.

-

Procedure:

-

Build the initial molecular structure of the this compound conformer.

-

Perform a geometry optimization calculation using the chosen method and basis set.

-

Convergence criteria should be set to tight to ensure a true minimum on the potential energy surface is located.

-

Frequency Calculations

-

Purpose: To characterize the nature of the stationary points found during geometry optimization (i.e., minima or transition states) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.

-

Procedure:

-

Use the optimized geometry from the previous step.

-

Perform a frequency calculation at the same level of theory.

-

A true minimum will have all real (positive) vibrational frequencies. A transition state will have exactly one imaginary frequency.

-

High-Accuracy Energy Calculations

-

Method: For more accurate energy predictions, especially for reaction barriers and enthalpies, higher-level methods like CCSD(T) or composite methods like G3(MP2) or CBS-QB3 are often employed.[5]

-

Procedure:

-

Use the geometries optimized at a lower level of theory (e.g., B3LYP).

-

Perform a single-point energy calculation with the high-level method and a larger basis set (e.g., aug-cc-pVTZ). This is often denoted as CCSD(T)/aug-cc-pVTZ//B3LYP/6-311G(d,p).

-

Transition State Searching and Verification

-

Methods: Various algorithms can be used to locate transition states, including Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3) or eigenvector-following methods (e.g., Berny optimization).

-

Verification: An Intrinsic Reaction Coordinate (IRC) calculation should be performed to confirm that the located transition state connects the desired reactants and products.[6]

Conclusion

Quantum chemical studies provide a powerful framework for understanding the fundamental properties and reactivity of this compound. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals working in fields where this molecule plays a crucial role. The continued application of advanced computational techniques will further refine our understanding of its complex chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. O-H stretch overtone excitation of this compound conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 3031-74-1 | Benchchem [benchchem.com]

- 4. Unimolecular decomposition of this compound: ab initio/Rice-Ramsperger-Kassel-Marcus theoretical prediction of rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

The Role of Ethyl Hydroperoxide in Atmospheric Secondary Organic Aerosol Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl hydroperoxide (EHP), a simple organic hydroperoxide, is an emerging molecule of interest in atmospheric chemistry. Formed from the oxidation of ethane (B1197151) and other volatile organic compounds (VOCs), EHP participates in a complex web of atmospheric reactions that can contribute to the formation of secondary organic aerosol (SOA). SOA particles have significant impacts on air quality, climate, and human health. This technical guide provides a comprehensive overview of the current understanding of the role of this compound in atmospheric SOA formation, detailing its formation pathways, subsequent chemical transformations, and potential contribution to aerosol mass. This document also outlines detailed experimental protocols for investigating the SOA formation potential of volatile organic compounds like EHP and for characterizing the resulting aerosol, aiming to facilitate further research in this critical area.

Introduction to this compound and Secondary Organic Aerosol

Secondary organic aerosols are formed in the atmosphere through the oxidation of volatile organic compounds (VOCs) and the subsequent condensation of lower-volatility products. These aerosols are a major component of fine particulate matter (PM2.5) and have been linked to adverse health effects, as well as influencing cloud formation and radiative balance. Organic hydroperoxides, a class of compounds containing the -OOH functional group, are key intermediates in the atmospheric oxidation of many VOCs and are known to be important precursors to SOA.[1]

This compound (CH₃CH₂OOH) is a simple alkyl hydroperoxide that has been identified as a product of atmospheric oxidation processes.[2] While larger, more complex hydroperoxides derived from biogenic VOCs like isoprene (B109036) and monoterpenes have been extensively studied for their role in SOA formation, the contribution of smaller hydroperoxides such as EHP is less well understood. This guide aims to synthesize the current knowledge on EHP's atmospheric chemistry and its potential to contribute to SOA formation.

Atmospheric Formation of this compound

This compound is primarily formed in the atmosphere through two main pathways involving the ethyl peroxy radical (C₂H₅O₂•):

-

Reaction with the Hydroperoxyl Radical (HO₂•): The cross-reaction of ethyl peroxy radicals with hydroperoxyl radicals is a significant source of this compound.[3] This reaction is particularly important in low-NOx environments where the fate of peroxy radicals is not dominated by reactions with nitric oxide (NO).

C₂H₅O₂• + HO₂• → CH₃CH₂OOH + O₂

-

Reaction of Criegee Intermediates with Water: The ozonolysis of larger alkenes can produce stabilized Criegee intermediates (sCIs). These sCIs can react with water vapor to form α-hydroxyalkyl hydroperoxides. While not a direct formation route for EHP, this pathway is a major source of other atmospherically relevant hydroperoxides.[4][5] Computational studies have explored the formation of this compound from the reaction of the simplest Criegee intermediate (CH₂OO) with methane.[5]

The following diagram illustrates the primary formation pathway of this compound in the atmosphere.

Chemical Reactions and Pathways Leading to SOA

Once formed, this compound can undergo several reactions in the atmosphere that can lead to the formation of products with lower volatility, which can then partition to the aerosol phase.

3.1. Photolysis:

The O-O bond in hydroperoxides is relatively weak and can be broken by solar radiation (photolysis), leading to the formation of an ethoxy radical (CH₃CH₂O•) and a hydroxyl radical (•OH).

CH₃CH₂OOH + hν → CH₃CH₂O• + •OH

The ethoxy radical can then react with oxygen to form acetaldehyde (B116499) (CH₃CHO) and a hydroperoxyl radical (HO₂•). While acetaldehyde is volatile, further oxidation can lead to less volatile products. The hydroxyl radical is a highly reactive oxidant that will initiate the oxidation of other VOCs.

3.2. Reaction with Hydroxyl Radicals (•OH):

This compound can react with •OH radicals, primarily through hydrogen abstraction from the hydroperoxyl group, leading to the formation of an ethyl peroxy radical and water.[6]

CH₃CH₂OOH + •OH → C₂H₅O₂• + H₂O

This reaction regenerates the ethyl peroxy radical, which can then participate in other atmospheric reactions, including those leading to the formation of other oxidized products.

3.3. Condensed-Phase Reactions:

If this compound partitions into the aqueous phase of atmospheric aerosols or cloud droplets, it can undergo further reactions. For instance, in the presence of transition metal ions like Fe²⁺, it can undergo Fenton-like reactions to produce ethoxy radicals.[4]

CH₃CH₂OOH + Fe²⁺ → CH₃CH₂O• + OH⁻ + Fe³⁺

These condensed-phase reactions can lead to the formation of higher molecular weight and less volatile compounds, contributing to SOA mass.

The following diagram illustrates a generalized reaction scheme for the contribution of this compound to SOA formation.

Quantitative Data on SOA Formation

Direct experimental data on the SOA yield from the oxidation of this compound is currently scarce in the scientific literature. Most studies on SOA formation have focused on larger and more complex VOCs. However, we can infer the potential for EHP to contribute to SOA based on the known chemistry of other organic hydroperoxides. The table below summarizes SOA yields for some relevant precursors, highlighting the lack of data for EHP.

| Precursor | Oxidant | SOA Yield (%) | Experimental Conditions | Reference |

| α-Pinene | O₃ | 1 - 45 | Varied precursor concentrations and NOx levels | [7] |

| Isoprene | OH | 1 - 5 | Low-NOx conditions | [8] |

| Toluene | OH | 5 - 30 | Varied NOx levels | [9] |

| This compound | OH / O₃ | Data not available | - | - |

Note: SOA yield is highly dependent on experimental conditions, including precursor concentration, oxidant levels, temperature, relative humidity, and the presence of seed aerosols.

Experimental Protocols for Studying SOA Formation

To address the knowledge gap regarding the SOA formation potential of this compound, dedicated laboratory studies are required. The following protocols outline a general methodology for investigating SOA formation from a volatile precursor like EHP in a smog chamber and for characterizing the resulting aerosol.

Protocol 1: SOA Formation in a Smog Chamber

This protocol describes the steps for conducting an experiment to measure the SOA yield from the photooxidation of this compound.

5.1.1. Experimental Workflow

5.1.2. Materials and Equipment

-

Smog Chamber: A large (e.g., >5 m³) Teflon bag or vessel with controlled temperature and humidity.[7]

-

Light Source: UV blacklights or a solar simulator to initiate photochemistry.[7]

-

Purified Air Generation System: To provide clean, particle-free air.

-

This compound Source: A synthesized or commercially available source of EHP.

-

Oxidant Source: A source of OH radicals, typically generated from the photolysis of hydrogen peroxide (H₂O₂) or methyl nitrite (B80452) (CH₃ONO).

-

Seed Aerosol Generator (optional): To provide a surface for condensation of low-volatility products. Ammonium (B1175870) sulfate (B86663) is commonly used.

-

Gas-Phase Instrumentation:

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS) to monitor EHP concentration.

-

NOx and O₃ analyzers.

-

-

Particle-Phase Instrumentation:

-

Scanning Mobility Particle Sizer (SMPS) to measure particle number and size distribution.

-

Condensation Particle Counter (CPC) for total particle number concentration.

-

Aerosol Mass Spectrometer (AMS) for chemical composition (see Protocol 2).

-

5.1.3. Procedure

-

Chamber Preparation:

-

Thoroughly clean the chamber by flushing with purified air for several hours to remove any residual contaminants.

-

Humidify the chamber to the desired relative humidity by introducing water vapor.

-

-

Seed Aerosol Injection (Optional):

-

If using seed aerosol, generate and inject ammonium sulfate particles into the chamber.

-

Allow the seed aerosol concentration and size distribution to stabilize.

-

-

Precursor Injection:

-

Introduce a known concentration of this compound into the chamber. This can be done by injecting a known volume of a liquid standard into a heated inlet or by flowing purified air through a temperature-controlled bubbler containing EHP.

-

-

Oxidant Precursor Injection:

-

Introduce the OH radical precursor (e.g., H₂O₂) into the chamber.

-

-

Stabilization and Background Measurement:

-

Allow the gas-phase species and particles to mix and stabilize for a period (e.g., 30-60 minutes) in the dark.

-

Measure the background concentrations of gases and particles.

-

-

Initiate Photolysis:

-

Turn on the chamber lights to initiate the photooxidation of this compound.

-

-

Monitoring:

-

Continuously monitor the concentrations of EHP, NOx, O₃, and the particle number and size distribution throughout the experiment.

-

-

End of Experiment:

-

After a sufficient reaction time (typically several hours), turn off the lights to stop the photochemistry.

-

-

Data Analysis:

-

Calculate the amount of reacted this compound (ΔEHP) from the gas-phase measurements.

-

Calculate the total mass of SOA formed (M_SOA) from the particle size distribution data, using an assumed or measured particle density.

-

Correct the SOA mass for particle wall losses.[10]

-

The SOA yield (Y) is then calculated as: Y = M_SOA / ΔEHP.

-

Protocol 2: SOA Characterization

This protocol describes methods for characterizing the chemical and physical properties of the SOA generated in Protocol 1.

5.2.1. Chemical Composition Analysis using Aerosol Mass Spectrometry (AMS)

-

Principle: The AMS provides real-time, size-resolved chemical composition of non-refractory submicron aerosol. Particles are focused into a beam, vaporized on a hot surface, ionized by electron impact, and the resulting ions are analyzed by a mass spectrometer.[1]

-

Procedure:

-

Couple the AMS to the smog chamber outlet.

-

Collect data throughout the SOA formation experiment.

-

Analyze the mass spectra to identify major organic and inorganic components of the SOA.

-

Determine the elemental ratios (O:C, H:C) of the organic aerosol, which provides insights into the degree of oxidation.

-

5.2.2. Volatility Measurement using a Thermodenuder

-

Principle: A thermodenuder consists of a heated tube followed by a denuder section containing an adsorbent. As the aerosol passes through the heated section, volatile components evaporate. The remaining non-volatile fraction is then measured. By varying the temperature of the heated section, a volatility profile of the aerosol can be obtained.[11]

-

Procedure:

-

Place the thermodenuder in line between the smog chamber and the particle measurement instruments (e.g., SMPS).

-

Step the temperature of the thermodenuder through a range of values (e.g., 25°C to 250°C).

-

At each temperature, measure the particle mass or volume concentration downstream of the thermodenuder.

-

The mass fraction remaining (MFR) at each temperature provides information about the volatility distribution of the SOA.

-

Conclusion and Future Research Directions

This compound is an important intermediate in the atmospheric oxidation of ethane and other small VOCs. While its direct contribution to SOA formation has not been extensively quantified, its known atmospheric reactions, including photolysis and reaction with OH radicals, can produce less volatile, more oxidized products that are likely to partition to the aerosol phase. The lack of experimental data on the SOA yield of EHP represents a significant knowledge gap in our understanding of the sources of atmospheric SOA.

Future research should focus on:

-

Laboratory chamber studies to directly measure the SOA yield from the oxidation of this compound under a range of atmospherically relevant conditions (e.g., varying NOx levels, relative humidity).

-

Product studies to identify the specific low-volatility products formed from EHP oxidation that contribute to SOA.

-

Modeling studies to incorporate the chemistry of EHP and other small hydroperoxides into atmospheric models to better constrain their contribution to regional and global SOA budgets.

By addressing these research needs, the scientific community can gain a more complete picture of the role of this compound and other small organic hydroperoxides in the formation of secondary organic aerosol and its subsequent impacts on air quality and climate.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Elucidating the photodissociation fingerprint and quantifying the determination of organic hydroperoxides in gas-phase autoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for characterization of organic compounds in atmospheric aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ACP - Chemical characterization of secondary organic aerosol at a rural site in the southeastern US: insights from simultaneous high-resolution time-of-flight aerosol mass spectrometer (HR-ToF-AMS) and FIGAERO chemical ionization mass spectrometer (CIMS) measurements [acp.copernicus.org]

- 5. researchgate.net [researchgate.net]

- 6. acp.copernicus.org [acp.copernicus.org]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. ascelibrary.org [ascelibrary.org]

- 10. AMT - Particle wall-loss correction methods in smog chamber experiments [amt.copernicus.org]

- 11. researchgate.net [researchgate.net]

Formation of Ethyl Hydroperoxide from Criegee Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Criegee intermediates, or carbonyl oxides, are pivotal species in atmospheric chemistry, arising from the ozonolysis of alkenes. Their subsequent reactions significantly influence the troposphere's oxidative capacity and contribute to the formation of secondary organic aerosols. This technical guide provides an in-depth exploration of the formation of ethyl hydroperoxide from the ethyl Criegee intermediate, acetaldehyde (B116499) oxide (CH₃CHOO). It details the underlying reaction mechanisms, presents a comprehensive summary of quantitative kinetic data, and outlines the sophisticated experimental protocols employed in this field of research. This document is intended to be a valuable resource for researchers in atmospheric science, physical chemistry, and related disciplines, offering a consolidated overview of the current understanding of this important atmospheric reaction.

Introduction

The ozonolysis of unsaturated hydrocarbons is a primary degradation pathway for these compounds in the Earth's atmosphere. This process generates highly reactive Criegee intermediates, which play a crucial role in atmospheric oxidation processes. The ethyl Criegee intermediate (CH₃CHOO) is a key species formed from the ozonolysis of small alkenes like propene and butene. One of its significant reaction pathways is the interaction with water vapor, a ubiquitous atmospheric component, leading to the formation of this compound, more systematically named 1-hydroxythis compound (CH₃CH(OH)OOH). This reaction is a critical sink for Criegee intermediates and a source of hydroperoxides in the atmosphere. Understanding the kinetics and mechanism of this reaction is essential for accurately modeling atmospheric chemistry and its impact on air quality and climate.

The ethyl Criegee intermediate exists as two distinct conformers: syn-CH₃CHOO and anti-CH₃CHOO.[1] The orientation of the methyl group relative to the terminal oxygen atom dictates the conformer and significantly influences its reactivity.[1] The syn conformer is the more stable of the two.[1] The reaction with water is a dominant removal mechanism for these species in the atmosphere, with the reactivity being highly dependent on the conformer.[1][2]

Reaction Mechanism and Signaling Pathways

The formation of this compound from the reaction of the ethyl Criegee intermediate (CH₃CHOO) with water proceeds through a bimolecular reaction. The reaction mechanism involves the formation of a pre-reactive hydrogen-bonded complex, followed by an insertion reaction to yield the final hydroperoxide product.[1]

The reaction can be summarized as follows:

CH₃CHOO + H₂O → [CH₃CHOO⋯H₂O] → CH₃CH(OH)OOH

Both syn- and anti-CH₃CHOO conformers react with water to produce the same product, hydroxyethyl (B10761427) hydroperoxide (HEHP).[1] However, the barrier heights for the transition states differ, with the reaction being more favorable for the anti-conformer.[1] For the less reactive syn-CH₃CHOO, a "roaming" mechanism in the entrance channel has been proposed to explain its enhanced reactivity with water, where the water molecule moves around the Criegee intermediate before finding the optimal geometry for reaction.[3]

Below is a Graphviz diagram illustrating the reaction pathway for the formation of this compound from the anti-CH₃CHOO conformer and water.

Quantitative Data

The kinetics of the reactions of syn- and anti-CH₃CHOO are critical for atmospheric models. The following tables summarize the experimentally determined and theoretically calculated rate coefficients for the key reactions of these Criegee intermediates.

Table 1: Rate Coefficients for the Reaction of syn-CH₃CHOO with Water

| Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Method | Reference |

| 283 | (2.5 ± 1.2) × 10⁻¹⁶ | Experimental (LIF) | [3] |

| 298 | (4.3 ± 2.0) × 10⁻¹⁶ | Experimental (LIF) | [3] |

| 308 | (5.5 ± 2.6) × 10⁻¹⁶ | Experimental (LIF) | [3] |

| 318 | (6.5 ± 3.1) × 10⁻¹⁶ | Experimental (LIF) | [3] |

| Room Temp. | < 4 × 10⁻¹⁵ | Experimental (Upper Limit) | [3] |

| Room Temp. | 1.98 × 10⁻¹⁹ | Theoretical | [4] |

Table 2: Rate Coefficients for the Reaction of anti-CH₃CHOO with Water

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Method | Reference |

| H₂O (monomer) | 3.40 × 10⁻¹⁴ | Theoretical | [4] |

| (H₂O)₂ (dimer) | 1.60 × 10⁻¹¹ | Theoretical | [4] |

Table 3: Unimolecular Decay Rate Coefficients for CH₃CHOO Conformers at 298 K and 760 Torr

| Conformer | Rate Coefficient (s⁻¹) | Method | Reference |

| syn-CH₃CHOO | 150 +176/-81 | MESMER Simulations | [5][6] |

| syn-CH₃CHOO | 146 ± 31 | Experimental | [7] |

| anti-CH₃CHOO | 54 +34/-21 | MESMER Simulations | [5][6][8] |

Experimental Protocols

The study of Criegee intermediate reactions requires sophisticated experimental techniques due to their high reactivity and transient nature. A common approach involves the generation of Criegee intermediates via laser flash photolysis of a suitable precursor, followed by time-resolved detection of either the Criegee intermediate itself or its reaction products.

Generation of Ethyl Criegee Intermediates

A widely used method for producing gas-phase ethyl Criegee intermediates is the reaction of ethyl iodide radicals (CH₃CHI) with molecular oxygen (O₂). The ethyl iodide radicals are typically generated by the photolysis of 1,1-diiodoethane (B1619546) (CH₃CHI₂) using a pulsed excimer laser.[6][9]

The reaction sequence is as follows:

-

Photodissociation: CH₃CHI₂ + hν → CH₃CHI + I

-

Reaction with Oxygen: CH₃CHI + O₂ → CH₃CHOO + I

This method allows for the clean and rapid generation of CH₃CHOO in a controlled laboratory setting.

Detection Techniques

Several sensitive and selective detection methods are employed to monitor the kinetics of Criegee intermediate reactions:

-

Time-Resolved Broadband UV Absorption Spectroscopy: This technique is used to directly monitor the concentration of Criegee intermediates by their characteristic broad absorption features in the UV region.[6][9]

-

Photoionization Mass Spectrometry (PIMS): PIMS, often utilizing tunable vacuum ultraviolet (VUV) synchrotron radiation, allows for the mass-selective detection of Criegee intermediates and their reaction products, providing high sensitivity and isomer specificity.[10][11]

-

Laser-Induced Fluorescence (LIF): LIF is a highly sensitive method for detecting specific radical species, such as the OH radical, which is a product of the unimolecular decay of syn-CH₃CHOO.[3] By monitoring the OH concentration, the kinetics of the Criegee intermediate reactions can be inferred.

-

Fourier-Transform Microwave (FTMW) Spectroscopy: FTMW spectroscopy is a powerful tool for the structural characterization of molecules in the gas phase. It has been successfully used to identify the reaction product, hydroxythis compound, and the pre-reactive complex between CH₃CHOO and water.[1][2]

The following Graphviz diagram illustrates a typical experimental workflow for studying the kinetics of Criegee intermediate reactions.

Conclusion

The formation of this compound from the reaction of the ethyl Criegee intermediate (CH₃CHOO) with water is a fundamental process in atmospheric chemistry. The conformer-specific reactivity of syn- and anti-CH₃CHOO highlights the intricate nature of these reactions. While significant progress has been made in recent years in quantifying the reaction rates and elucidating the mechanisms, particularly through advanced experimental and theoretical methods, uncertainties still exist. Further research is needed to refine the kinetic data under a wider range of atmospheric conditions and to fully understand the role of the "roaming" mechanism in the reaction of syn-CH₃CHOO with water. A comprehensive understanding of these processes is crucial for improving the accuracy of atmospheric models and for predicting the impact of Criegee intermediate chemistry on air quality and climate.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 3. dcls.dicp.ac.cn [dcls.dicp.ac.cn]

- 4. Competition between H2O and (H2O)2 reactions with CH2OO/CH3CHOO - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Unimolecular Kinetics of Stabilized CH3CHOO Criegee Intermediates: syn-CH3CHOO Decomposition and anti-CH3CHOO Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. osti.gov [osti.gov]

- 11. Direct Kinetic Measurements of a Criegee Intermediate [als.lbl.gov]

Gas-Phase Reactions of Ethyl Hydroperoxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydroperoxide (C₂H₅OOH), a simple alkyl hydroperoxide, plays a significant role as a reactive intermediate in various atmospheric and combustion processes. Its gas-phase reactions are crucial in understanding atmospheric oxidation pathways, the formation of secondary pollutants, and the low-temperature combustion of hydrocarbons. This technical guide provides an in-depth overview of the core gas-phase reactions of this compound, including its unimolecular decomposition and bimolecular reactions, with a focus on quantitative data, detailed experimental protocols, and reaction pathway visualizations.

Core Gas-Phase Reactions of this compound

The atmospheric fate and combustion chemistry of this compound are primarily governed by its thermal stability and its reactivity towards key radicals, most notably the hydroxyl radical (OH).

Unimolecular Decomposition

The thermal decomposition of this compound is a critical process, particularly at elevated temperatures found in combustion environments. The dominant pathway for this unimolecular reaction is the homolytic cleavage of the weak peroxide (O-O) bond, leading to the formation of an ethoxy radical (C₂H₅O) and a hydroxyl radical (OH).[1]

Reaction: C₂H₅OOH → C₂H₅O• + •OH

Theoretical studies have been instrumental in quantifying the kinetics of this decomposition. The high-pressure limit rate constant for this reaction has been determined through ab initio calculations and RRKM theory.

Table 1: Unimolecular Decomposition Rate Constant for C₂H₅OOH → C₂H₅O• + •OH [1]

| Temperature (K) | Rate Constant (s⁻¹) |

| 298 | 1.1 x 10⁻⁷ |

| 500 | 2.5 x 10¹ |

| 800 | 1.3 x 10⁷ |

| 1000 | 1.5 x 10⁹ |

Note: These values are calculated based on the Arrhenius expression provided in the cited literature and may vary with pressure.

The following diagram illustrates the primary unimolecular decomposition pathway of this compound.

Bimolecular Reaction with Hydroxyl Radical (•OH)